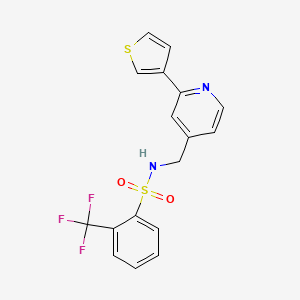

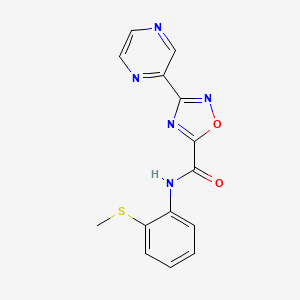

![molecular formula C19H19N3OS B2487362 1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide CAS No. 1286712-73-9](/img/structure/B2487362.png)

1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidine-carboxamide derivatives, including the class to which our compound belongs, typically involves multi-step chemical processes starting from key precursors like benzothiazoles. While specific synthesis details for this compound were not directly found, similar compounds have been synthesized through methods involving the condensation of benzothiazole with various amides or carboxylic acids under controlled conditions, showcasing the versatility and complexity of synthetic strategies employed in creating azetidine derivatives (Sharma et al., 2011).

Molecular Structure Analysis

The molecular structure of azetidine-carboxamide derivatives is characterized by X-ray diffraction studies, providing insights into their crystal packing, hydrogen bonding patterns, and overall 3D conformation. These studies reveal the importance of non-covalent interactions in stabilizing the molecular structure and influencing its biological activities. For instance, compounds with a similar backbone have been found to crystallize in specific space groups, with detailed analysis of N–H⋯O and C–H⋯O hydrogen bonds contributing to their stability (Sharma et al., 2016).

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

The derivative benzothiazole, an integral part of the molecule , has been extensively studied for its potential in medical and biological applications. A significant emphasis is placed on its antioxidative and anti-inflammatory properties. Benzothiazole derivatives, including similar compounds to 1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide, have demonstrated improved antioxidating activities in high-fat diet mice by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and reducing malondialdehyde (MDA) levels, which are biomarkers of oxidative stress (Erbin, 2013). Additionally, synthesized benzofused thiazole derivatives have shown significant antioxidant and anti-inflammatory activities in vitro, indicating the potential of these compounds in therapeutic applications (Raut et al., 2020).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives play a crucial role in medicinal chemistry due to their varied biological activities. They have been reported to possess a range of pharmacological properties such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The structural flexibility of benzothiazole allows for various biological activities based on specific substitutions on the compound, particularly on the C-2 and C-6 carbon atoms (Bhat & Belagali, 2020).

Potential in CNS Drug Development

Benzothiazole derivatives are also being explored for their potential in the development of central nervous system (CNS) acting drugs. The ability of these compounds to penetrate the CNS and act via neurotransmitters, voltage, and ligand-gated ion channels offers a promising avenue for the synthesis of more potent CNS drugs. Specific azole groups, including those found in benzothiazole structures, have been identified as potential candidates for this application (Saganuwan, 2020).

properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-6-5-7-13(2)17(12)21-18(23)14-10-22(11-14)19-20-15-8-3-4-9-16(15)24-19/h3-9,14H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTWXZKPEHCOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

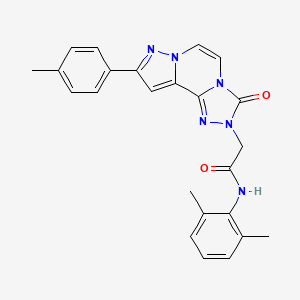

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

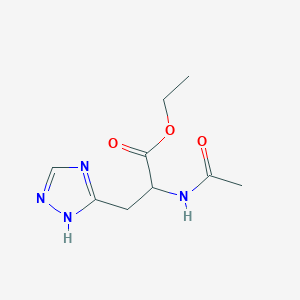

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

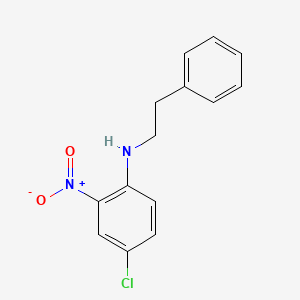

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)